molecular formula C14H17N B2893872 2-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole CAS No. 17897-01-7

2-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole

Cat. No.: B2893872
CAS No.: 17897-01-7
M. Wt: 199.297
InChI Key: IXBWNBCZRRBLPX-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole is a complex organic compound belonging to the indole family. Indoles are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals. This compound features a unique structure with a cycloheptane ring fused to an indole core, making it an interesting subject for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole typically involves the Fischer indole synthesis. This method uses cycloheptanone, phenylhydrazine hydrochloride, and iodomethane as starting materials. The reaction proceeds under reflux conditions in methanol with methanesulfonic acid as a catalyst, yielding the desired indole derivative in good yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Fischer indole synthesis remains a viable route for large-scale production. The scalability of this method makes it suitable for industrial applications, provided that the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex structures.

    Reduction: Reduction reactions can modify the indole core, leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogens, alkyl groups, and other electrophiles can be introduced using reagents like halogenating agents and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of functionalized indoles.

Scientific Research Applications

2-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole involves its interaction with various molecular targets. The indole core can bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8,9,10-Hexahydrocyclohepta[b]indole: Lacks the methyl group at the 2-position.

    Tetrahydrocarbazoles: Similar structure but with a different ring fusion pattern.

    Indolines: Reduced form of indoles with a saturated ring.

Uniqueness

2-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole is unique due to its specific ring fusion and methyl substitution, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-10-7-8-14-12(9-10)11-5-3-2-4-6-13(11)15-14/h7-9,15H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBWNBCZRRBLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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